molecular formula C17H27N3OS B2612271 N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 878948-13-1

N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No.: B2612271
CAS No.: 878948-13-1
M. Wt: 321.48
InChI Key: XVHDMMXCIFSQNV-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a synthetic organic compound with a complex structure It features a cycloheptyl group attached to a propanamide backbone, which is further substituted with a dimethyl-methylsulfanyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea, under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylating agent like methyl iodide is used.

    Attachment of the Propanamide Chain: The propanamide chain is attached through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Cycloheptyl Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The pyrimidine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions vary, but common reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies investigating the biological pathways and mechanisms involving pyrimidine derivatives.

    Industrial Chemistry: It might be utilized in the synthesis of more complex molecules or as an intermediate in the production of agrochemicals or other industrial products.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring is known to engage in hydrogen bonding and π-π interactions, which can be crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-3-(4,6-dimethyl-2-pyrimidinyl)propanamide: Lacks the methylsulfanyl group, which may affect its reactivity and binding properties.

    N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)butanamide: Has a longer carbon chain, potentially altering its pharmacokinetic properties.

Uniqueness

N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cycloheptyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-12-15(13(2)19-17(18-12)22-3)10-11-16(21)20-14-8-6-4-5-7-9-14/h14H,4-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHDMMXCIFSQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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